Cas no 7531-76-2 (2-Acetyl-4,5-dimethylthiazole)

2-Acetyl-4,5-dimethylthiazole structure
2-Acetyl-4,5-dimethylthiazole structure
商品名:2-Acetyl-4,5-dimethylthiazole
CAS番号:7531-76-2
MF:C7H9NOS
メガワット:155.21746
MDL:MFCD03093823
CID:47547
PubChem ID:2756272

2-Acetyl-4,5-dimethylthiazole 化学的及び物理的性質

名前と識別子

    • 1-(4,5-Dimethylthiazol-2-yl)ethanone
    • 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanone
    • 1-(4,5-dimethyl-2-thiazolyl)Ethanone
    • 2-ACETYL-4,5-DIMETHYLTHIAZOLE
    • 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-ethanone
    • 1-(4,5-Dimethyl-thiazol-2-yl)-aethanon
    • 1-(4,5-dimethyl-thiazol-2-yl)-ethanone
    • 2-acetyl-4,5-dimethyl-1,3-thiazole
    • 1-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-one
    • EN300-244443
    • AKOS012685292
    • SCHEMBL569821
    • 1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one
    • 1-(4,5-Dimethylthiazol-2-yl)ethan-1-one
    • A838379
    • CS-0279638
    • DTXSID60373323
    • 7531-76-2
    • Ethanone, 1-(4,5-dimethyl-2-thiazolyl)-
    • Ethanone,1-(4,5-dimethyl-2-thiazolyl)-
    • FT-0702967
    • NQBBXAHMYZUTSW-UHFFFAOYSA-N
    • FS-1218
    • G61828
    • DB-074969
    • 2-Acetyl-4,5-dimethylthiazole
    • MDL: MFCD03093823
    • インチ: InChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3
    • InChIKey: NQBBXAHMYZUTSW-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C)SC(=N1)C(=O)C

計算された属性

  • せいみつぶんしりょう: 155.04000
  • どういたいしつりょう: 155.04
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 58.2A^2

じっけんとくせい

  • 密度みつど: 1.139
  • ふってん: 105 °C
  • フラッシュポイント: 110.8°C
  • 屈折率: 1.534
  • PSA: 58.20000
  • LogP: 1.96250

2-Acetyl-4,5-dimethylthiazole セキュリティ情報

2-Acetyl-4,5-dimethylthiazole 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Acetyl-4,5-dimethylthiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-244443-2.5g
1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one
7531-76-2 95%
2.5g
$782.0 2024-06-19
Chemenu
CM308579-10g
1-(4,5-Dimethylthiazol-2-yl)ethanone
7531-76-2 95%
10g
$445 2021-08-18
Chemenu
CM308579-1g
1-(4,5-Dimethylthiazol-2-yl)ethanone
7531-76-2 95%
1g
$86 2022-12-28
Enamine
EN300-244443-0.25g
1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one
7531-76-2 95%
0.25g
$156.0 2024-06-19
Enamine
EN300-244443-0.5g
1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one
7531-76-2 95%
0.5g
$299.0 2024-06-19
Enamine
EN300-244443-1.0g
1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one
7531-76-2 95%
1.0g
$398.0 2024-06-19
1PlusChem
1P005YXG-250mg
Ethanone,1-(4,5-dimethyl-2-thiazolyl)-
7531-76-2 95%
250mg
$298.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350308-2.5g
1-(4,5-Dimethylthiazol-2-yl)ethan-1-one
7531-76-2 95+%
2.5g
¥30844.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350308-50mg
1-(4,5-Dimethylthiazol-2-yl)ethan-1-one
7531-76-2 95+%
50mg
¥14320.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350308-500mg
1-(4,5-Dimethylthiazol-2-yl)ethan-1-one
7531-76-2 95+%
500mg
¥16351.00 2024-07-28

2-Acetyl-4,5-dimethylthiazole 関連文献

2-Acetyl-4,5-dimethylthiazoleに関する追加情報

Introduction to 2-Acetyl-4,5-dimethylthiazole (CAS No. 7531-76-2)

2-Acetyl-4,5-dimethylthiazole, identified by its Chemical Abstracts Service (CAS) number 7531-76-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound belongs to the thiazole derivatives, a class of molecules known for their broad spectrum of applications in medicinal chemistry, agrochemicals, and material science.

The molecular structure of 2-Acetyl-4,5-dimethylthiazole consists of a five-membered ring containing sulfur and nitrogen atoms, with an acetyl group attached to the second carbon and two methyl groups at the fourth and fifth positions. This specific arrangement imparts unique reactivity and functionality, making it a valuable scaffold for synthesizing more complex molecules. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical modifications, which can be exploited to tailor its biological properties.

In recent years, 2-Acetyl-4,5-dimethylthiazole has been extensively studied for its pharmacological potential. Research has demonstrated that derivatives of this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The thiazole core is particularly well-known for its role in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. The acetyl group in 2-Acetyl-4,5-dimethylthiazole further enhances its potential as a pharmacophore by facilitating hydrogen bonding interactions with biological molecules.

One of the most compelling areas of research involving 2-Acetyl-4,5-dimethylthiazole is its application in oncology. Studies have shown that certain derivatives of this compound can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. For instance, modifications to the methyl groups or the acetyl moiety have been found to enhance the ability of these derivatives to disrupt microtubule formation, leading to apoptosis in cancer cells. Additionally, the thiazole ring itself has been shown to interfere with DNA replication in rapidly dividing cells, making it an attractive candidate for developing novel chemotherapeutic agents.

The agrochemical industry has also benefited from the exploration of 2-Acetyl-4,5-dimethylthiazole. Its structural features make it a promising candidate for designing new pesticides and herbicides. By incorporating additional functional groups or altering the substitution pattern on the thiazole ring, researchers have synthesized compounds that exhibit potent activity against a range of plant pathogens. These derivatives not only offer effective crop protection but also demonstrate improved environmental safety profiles compared to traditional agrochemicals.

From a synthetic chemistry perspective, 2-Acetyl-4,5-dimethylthiazole serves as an important intermediate in the preparation of more complex molecules. Its reactivity allows for facile functionalization at multiple sites, enabling chemists to construct intricate molecular architectures with precision. This has led to the development of novel synthetic methodologies that leverage the unique properties of this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents onto the thiazole ring, expanding the library of possible derivatives for further biological evaluation.

The industrial production of 2-Acetyl-4,5-dimethylthiazole has also seen advancements in recent years. Process optimization efforts have focused on improving yield and reducing waste through greener synthetic routes. Catalytic processes that minimize the use of hazardous reagents and solvents have been particularly successful in scaling up production while maintaining high purity standards. These innovations align with global trends toward sustainable chemistry practices and underscore the importance of developing environmentally friendly methods for producing valuable chemical intermediates like 2-Acetyl-4,5-dimethylthiazole.

Future research directions for 2-Acetyl-4,5-dimethylthiazole include exploring its potential in drug delivery systems and nanotechnology applications. The ability to modify its structure allows for integration into polymeric matrices or nanoparticles designed for targeted drug delivery. Such systems could enhance therapeutic efficacy while reducing side effects by delivering drugs directly to affected tissues or cells. Additionally, the unique electronic properties of thiazole derivatives make them attractive candidates for use in organic electronics and materials science.

In conclusion,2-Acetyl-4,5-dimethylthiazole (CAS No. 7531-76-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural versatility and demonstrated biological activities make it a cornerstone in pharmaceutical research, while its utility in agrochemicals and synthetic chemistry highlights its broad industrial relevance. As research continues to uncover new applications for this compound,2-Acetyl-4,5-dimethylthiazole is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:7531-76-2)2-Acetyl-4,5-dimethylthiazole
A838379
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はかる:1g
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